molecular formula C27H20F3OP B14429011 1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one CAS No. 82203-86-9

1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one

Cat. No.: B14429011
CAS No.: 82203-86-9
M. Wt: 448.4 g/mol
InChI Key: SALDHAOWXNIZTB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is a compound that features a trifluoromethyl group, a phenyl group, and a triphenylphosphoranylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with triphenylphosphine in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydride or potassium tert-butoxide are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the triphenylphosphoranylidene group can participate in various chemical reactions. The specific pathways involved depend on the context of the research or application.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

82203-86-9

Molecular Formula

C27H20F3OP

Molecular Weight

448.4 g/mol

IUPAC Name

1,1,1-trifluoro-3-phenyl-3-(triphenyl-λ5-phosphanylidene)propan-2-one

InChI

InChI=1S/C27H20F3OP/c28-27(29,30)26(31)25(21-13-5-1-6-14-21)32(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

SALDHAOWXNIZTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(F)(F)F

Origin of Product

United States

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